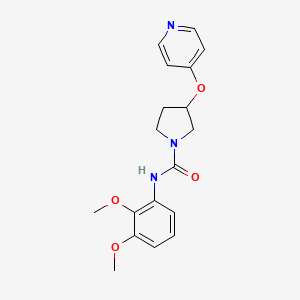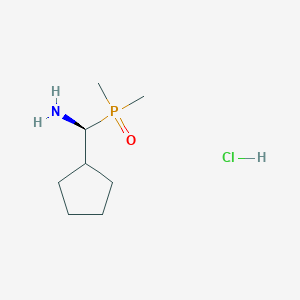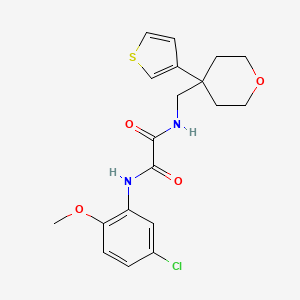![molecular formula C16H11BrN4O3S B2531374 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 391862-80-9](/img/structure/B2531374.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a bioactive molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds have been extensively studied due to their wide range of biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, a related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, can undergo ring opening to produce a thioketene intermediate, which then reacts with nucleophiles to form various substituted thiadiazole derivatives . Although the specific synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of the thiadiazole ring and various substituents that influence the molecule's properties and reactivity. For instance, the crystal structure of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, shows that the substituent rings make specific dihedral angles with the thiadiazole mean plane, which can affect the molecule's overall conformation and intermolecular interactions .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in a variety of chemical reactions, depending on their substituents. The reactivity of these compounds can lead to the formation of novel heterocyclic structures, as seen in the synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . The presence of electron-withdrawing or electron-donating groups on the thiadiazole ring can significantly alter the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the solubility, vapor pressure, and distribution coefficients of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide have been studied, providing insights into the compound's behavior in different environments . These properties are crucial for understanding the compound's stability, bioavailability, and potential as a therapeutic agent.
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the development of practical methods for preparing key intermediates used in the manufacture of pharmaceuticals and other chemicals. The synthesis process involves cross-coupling reactions and has been optimized to avoid the use of expensive and toxic reagents, aiming at large-scale production efficiency and environmental friendliness (Qiu et al., 2009).
Pharmacological Applications
The broader family of 1,3,4-thiadiazole derivatives, to which the compound is related, demonstrates significant pharmacological activities. These activities include antimicrobial, anti-inflammatory, and potential antitumor effects, showcasing the versatility of the 1,3,4-thiadiazole core in drug development. Research into these derivatives emphasizes their role in the design of new medicinal agents with enhanced biological activities and improved pharmacokinetic properties (Mishra et al., 2015).
Medicinal Chemistry
The 1,3,4-thiadiazole core is recognized as a significant pharmacophore in medicinal chemistry, with a broad spectrum of biological activities. The combination of this core with various heterocycles has led to synergistic effects in many cases, indicating its potential as a structural matrix for constructing new drug-like molecules. This versatility underscores the importance of such scaffolds in the ongoing search for new therapeutic agents (Lelyukh, 2019).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor. The presence of the 1,3,4-thiadiazole ring suggests that it might have some biological activity, as thiadiazole derivatives are known to exhibit a wide range of therapeutic activities .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Based on its structure, it could potentially be irritant or harmful if ingested, inhaled, or comes into contact with skin .
将来の方向性
The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the known biological activity of thiadiazole derivatives .
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCEDIMAXGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)
![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)
![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)
![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)
![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)